molecular formula C14H12ClNO3S B5910569 N-(5-chloro-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide

N-(5-chloro-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide

Cat. No. B5910569
M. Wt: 309.8 g/mol
InChI Key: UALJQKJUTGHKMF-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide, commonly known as Sulfamethoxazole, is a sulfonamide antibiotic used to treat bacterial infections. It is a synthetic compound that was first synthesized in the 1960s and has since been widely used in clinical settings.

Mechanism of Action

Sulfamethoxazole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and the inhibition of its synthesis leads to the death of the bacteria. Sulfamethoxazole specifically targets the dihydropteroate synthase enzyme, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects
Sulfamethoxazole has been shown to have a high degree of bioavailability and is rapidly absorbed into the bloodstream after oral administration. It is primarily excreted in the urine and has a half-life of approximately 10 hours. Sulfamethoxazole has been shown to have minimal toxicity and is generally well-tolerated by patients.

Advantages and Limitations for Lab Experiments

Sulfamethoxazole is widely used in laboratory experiments due to its antibacterial properties and well-established synthesis method. It is relatively inexpensive and readily available, making it a popular choice for researchers. However, Sulfamethoxazole has limitations in terms of its specificity and selectivity. It may also have off-target effects that can complicate experimental results.

Future Directions

There are several potential future directions for research on Sulfamethoxazole. One area of interest is the development of new analogs with improved specificity and selectivity. Another area of research is the use of Sulfamethoxazole in combination with other drugs to enhance its antibacterial activity. Additionally, there is interest in studying the potential use of Sulfamethoxazole in the treatment of parasitic infections and other diseases.

Synthesis Methods

Sulfamethoxazole is synthesized by the reaction of 4-aminobenzenesulfonamide with 5-chloro-2,3-dimethyl-1,4-benzoquinone in the presence of a base. The resulting compound is then purified and crystallized to obtain pure Sulfamethoxazole. The synthesis method has been well-established and is widely used in the pharmaceutical industry.

Scientific Research Applications

Sulfamethoxazole has been extensively studied for its antibacterial properties. It is commonly used in combination with Trimethoprim to treat a wide range of bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. Sulfamethoxazole has also been studied for its potential use in the treatment of malaria and other parasitic infections.

properties

IUPAC Name

(NZ)-N-(5-chloro-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-9-10(2)14(17)12(15)8-13(9)16-20(18,19)11-6-4-3-5-7-11/h3-8H,1-2H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALJQKJUTGHKMF-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=NS(=O)(=O)C2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C(=O)C(=C/C1=N/S(=O)(=O)C2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide

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